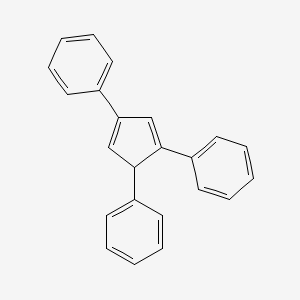
(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene is a chemical compound known for its unique structure and properties It consists of a cyclopentadienyl ring substituted with two phenyl groups at the 2 and 4 positions, and a benzene ring attached to the cyclopentadienyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The reaction involves the cyclopentadienyl ring and a suitable dienophile, such as a phenyl-substituted alkene. The reaction conditions often include elevated temperatures and the use of a solvent like toluene to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of cyclopentane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and dendrimers.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanocomposites.
作用机制
The mechanism of action of (2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may participate in electron transfer reactions, radical formation, and other biochemical processes that influence cellular functions.
相似化合物的比较
Similar Compounds
Cyclopentadienylbenzene: Lacks the phenyl substitutions at the 2 and 4 positions.
Tetraphenylcyclopentadienone: Contains four phenyl groups attached to the cyclopentadienone ring.
Pyridylphenylene cyclopentadienone: Contains pyridyl and phenylene groups, used in dendrimer synthesis.
Uniqueness
(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in organic synthesis and materials science.
生物活性
(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene, a polycyclic aromatic hydrocarbon, has garnered attention in recent years for its potential biological activities. This compound's unique structure, characterized by a cyclopentadiene unit and two phenyl groups, suggests various interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 192653-46-6 |
| Molecular Formula | C21H18 |
| Molecular Weight | 258.37 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modulation of enzymatic activities and disruption of cellular processes.
Key Mechanisms:
- Electrophilic Substitution: The presence of electron-rich phenyl groups enhances the compound's reactivity towards nucleophiles.
- Free Radical Formation: The compound can generate free radicals under certain conditions, which may contribute to its biological effects.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that the compound can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
Case Study:
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in:
- Inhibition of cell proliferation: A dose-dependent reduction in cell viability was observed.
- Induction of apoptosis: Flow cytometry analysis revealed increased Annexin V staining in treated cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
In vitro assays showed:
- Minimum Inhibitory Concentration (MIC): For Staphylococcus aureus and Escherichia coli, MIC values were determined to be 50 µg/mL and 75 µg/mL respectively.
- Mechanism of Action: The antimicrobial effect is hypothesized to be due to membrane disruption and interference with bacterial metabolic processes.
Toxicological Aspects
While the biological activities are promising, the safety profile of this compound requires thorough investigation. Toxicological studies have indicated potential cytotoxic effects at higher concentrations.
Toxicity Studies:
- Cell Viability Assays: High concentrations (>100 µg/mL) led to significant cytotoxicity in normal human fibroblasts.
- Genotoxicity Tests: Preliminary tests indicated no significant DNA damage at therapeutic concentrations.
属性
CAS 编号 |
6311-25-7 |
|---|---|
分子式 |
C23H18 |
分子量 |
294.4 g/mol |
IUPAC 名称 |
(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene |
InChI |
InChI=1S/C23H18/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)23(17-21)20-14-8-3-9-15-20/h1-17,22H |
InChI 键 |
CUFFHBHPQZGOBM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















